Cas no 1014632-12-2 (Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate)

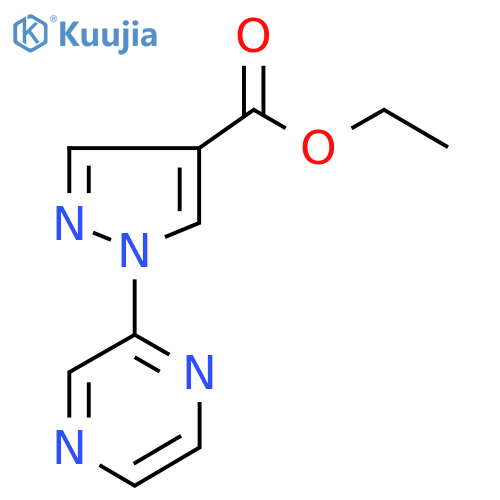

1014632-12-2 structure

商品名:Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate

CAS番号:1014632-12-2

MF:C10H10N4O2

メガワット:218.2120

MDL:MFCD24119667

CID:2093023

Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate

- AK164299

- AX8295046

- ST24046727

-

- MDL: MFCD24119667

- インチ: 1S/C10H10N4O2/c1-2-16-10(15)8-5-13-14(7-8)9-6-11-3-4-12-9/h3-7H,2H2,1H3

- InChIKey: UOQNOYARCLXWBL-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])C([H])([H])[H])C(C1C([H])=NN(C2C([H])=NC([H])=C([H])N=2)C=1[H])=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 249

- トポロジー分子極性表面積: 69.9

Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261-P280-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,Room Temperature

Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222353-5g |

Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate |

1014632-12-2 | 97% | 5g |

¥4189 | 2023-04-17 | |

| Ambeed | A329754-100mg |

Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate |

1014632-12-2 | 97% | 100mg |

$44.00 | 2021-07-14 | |

| Ambeed | A329754-250mg |

Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate |

1014632-12-2 | 97% | 250mg |

$67.00 | 2021-07-14 | |

| Chemenu | CM168967-1g |

ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate |

1014632-12-2 | 95%+ | 1g |

$180 | 2023-03-05 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD293384-1g |

Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate |

1014632-12-2 | 97% | 1g |

¥1023.0 | 2022-03-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RE554-50mg |

Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate |

1014632-12-2 | 97% | 50mg |

147.0CNY | 2021-07-13 | |

| Alichem | A049003356-1g |

Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate |

1014632-12-2 | 97% | 1g |

$588.00 | 2023-09-04 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E189324-5g |

Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate |

1014632-12-2 | 97% | 5g |

¥2683.90 | 2023-09-03 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E189324-1g |

Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate |

1014632-12-2 | 97% | 1g |

¥1002.90 | 2023-09-03 | |

| eNovation Chemicals LLC | D950877-50mg |

1H-Pyrazole-4-carboxylic acid, 1-(2-pyrazinyl)-, ethyl ester |

1014632-12-2 | 97% | 50mg |

$75 | 2024-07-28 |

Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate 関連文献

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

2. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

1014632-12-2 (Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate) 関連製品

- 91129-95-2(Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate)

- 171193-35-4(Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate)

- 126583-37-7(5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid)

- 321533-62-4(methyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate)

- 748796-38-5((6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol)

- 253315-22-9(6-(1H-Pyrazol-1-yl)nicotinicacid)

- 69722-29-8(Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate)

- 98475-62-8(Ethyl 5-cyano-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate)

- 21230-43-3(Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate)

- 5952-93-2(methyl 1-methylpyrazole-4-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1014632-12-2)Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate

清らかである:99%

はかる:5g

価格 ($):334.0